molecular formula C9H17NO3 B13159382 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol

Cat. No.: B13159382
M. Wt: 187.24 g/mol
InChI Key: PQODLCDIQLBCHS-UHFFFAOYSA-N
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Description

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol (CAS 109431-87-0) is an organic compound with the molecular formula C9H17NO3 . It features a unique structure containing a 1,4-dioxepan ring system and a cyclopropyl group with an aminomethyl substituent. This specific molecular architecture makes it a compound of interest in advanced chemical synthesis and materials science research, particularly as a potential specialty intermediate or building block for the development of novel polymers and functional materials . As a versatile scaffold, it may be used in pharmaceutical R&D for constructing complex molecules or in catalysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

6-[1-(aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol

InChI

InChI=1S/C9H17NO3/c10-5-8(1-2-8)9(11)6-12-3-4-13-7-9/h11H,1-7,10H2

InChI Key

PQODLCDIQLBCHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2(COCCOC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol typically involves the reaction of cyclopropylamine with a suitable precursor that contains the 1,4-dioxepan ring. One common method involves the use of a Mannich reaction, where cyclopropylamine reacts with formaldehyde and a compound containing the 1,4-dioxepan ring under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(1-Benzyl-1,4-diazepan-6-yl)methanol

Structural Overview :

  • Molecular formula : C₁₃H₂₀N₂O.
  • Molecular weight : 220.31 g/mol.
  • Key features : A seven-membered 1,4-diazepane ring (two nitrogen atoms), a benzyl group at position 1, and a hydroxymethyl group at position 6.

Comparison :

Property Target Compound (1-Benzyl-1,4-diazepan-6-yl)methanol
Ring heteroatoms Two oxygen atoms Two nitrogen atoms
Substituents Cyclopropyl-aminomethyl Benzyl and hydroxymethyl
Molecular weight ~187 g/mol 220.31 g/mol
Lipophilicity Moderate (cyclopropane) High (aromatic benzyl group)
Potential applications Drug intermediates, ligands Pharmaceuticals (e.g., CNS agents)

Discussion :

  • The diazepane’s nitrogen atoms enhance basicity and hydrogen-bonding capacity compared to the dioxepane’s ether oxygens.

1-Methylcyclopentanol

Structural Overview :

  • Molecular formula : C₆H₁₂O.
  • Molecular weight : 100.16 g/mol.
  • Key features: A five-membered cyclopentanol ring with a methyl substituent.

Comparison :

Property Target Compound 1-Methylcyclopentanol
Ring size Seven-membered Five-membered
Functional groups Ethers, -OH, -NH₂ -OH, methyl
Molecular weight ~187 g/mol 100.16 g/mol
Solubility Higher (polar ether groups) Lower (nonpolar cyclopentane)

Discussion :

  • The target’s larger ring and ether oxygens improve solubility in polar solvents.
  • The primary amine introduces basicity, absent in 1-Methylcyclopentanol, which could enhance interactions with biological targets .

Cyclohexenol Derivatives

references compounds like (1S,4R)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol, a six-membered cyclohexenol with methyl and isopropyl groups. While structurally distinct, comparisons highlight:

  • Ring strain : The target’s cyclopropane introduces more strain than cyclohexene’s double bond.
  • Functional diversity: The target’s amine and ether groups broaden reactivity compared to simpler cyclohexenols.

Biological Activity

6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a dioxepan ring, which contribute to its unique chemical reactivity. Its molecular formula is C10H17N1O2C_{10}H_{17}N_{1}O_{2}, and it possesses a molecular weight of approximately 183.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant Activity : Animal models have shown that this compound exhibits antidepressant-like effects, potentially through the enhancement of serotonergic neurotransmission.
  • Anxiolytic Properties : In behavioral tests, the compound demonstrated significant anxiolytic effects, suggesting its potential utility in treating anxiety disorders.
  • Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like neurodegenerative diseases.

Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of this compound resulted in a marked decrease in depressive-like behaviors as assessed by the forced swim test. The compound was found to increase levels of serotonin and norepinephrine in the brain, indicating a potential mechanism for its antidepressant activity.

Study 2: Anxiolytic Activity

Another study evaluated the anxiolytic properties of the compound using the elevated plus maze test. Results showed that animals treated with this compound spent significantly more time in open arms compared to control groups, suggesting reduced anxiety levels.

Data Table: Biological Activities Summary

Biological ActivityObserved EffectsReference
AntidepressantDecreased depressive-like behavior
AnxiolyticIncreased time in open arms
NeuroprotectiveReduced oxidative stress

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